4-(aminooxy)Butanenitrile hydrochloride
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Overview
Description
4-(aminooxy)Butanenitrile hydrochloride is a chemical compound with the molecular formula C4H9ClN2O and a molecular weight of 136.58 g/mol It is a derivative of butanenitrile, featuring an aminooxy functional group attached to the fourth carbon atom of the butanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminooxy)Butanenitrile hydrochloride typically involves the reaction of 4-bromobutanenitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the aminooxy group. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified through crystallization or distillation to obtain the desired compound in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4-(aminooxy)Butanenitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding oxime derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Primary amines.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Scientific Research Applications
4-(aminooxy)Butanenitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized compounds.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive aminooxy group.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-(aminooxy)Butanenitrile hydrochloride involves its interaction with various molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, leading to the formation of stable oxime derivatives. This reactivity is exploited in enzyme inhibition studies, where the compound can inhibit enzymes by modifying their active sites. Additionally, the nitrile group can undergo metabolic transformations, leading to the formation of biologically active metabolites .
Comparison with Similar Compounds
Similar Compounds
4-(aminooxy)Butanenitrile: The parent compound without the hydrochloride salt.
Aminooxyacetic acid: A similar compound with an aminooxy group attached to an acetic acid moiety.
Butanenitrile: The base compound without the aminooxy functional group
Uniqueness
The hydrochloride salt form enhances its solubility and stability, making it more suitable for various research and industrial applications .
Properties
IUPAC Name |
4-aminooxybutanenitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.ClH/c5-3-1-2-4-7-6;/h1-2,4,6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYISNUKBERDHFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CON.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553801 |
Source
|
Record name | 4-(Aminooxy)butanenitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113211-44-2 |
Source
|
Record name | 4-(Aminooxy)butanenitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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